molecular formula C17H19FN2O2S2 B4225712 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine

1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine

Cat. No. B4225712
M. Wt: 366.5 g/mol
InChI Key: FDNKBQWOMHLKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, TFMPP has gained attention for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine works by binding to serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This binding activates these receptors, leading to an increase in serotonin levels in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, among other functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine are still being studied. However, it is known to have an impact on the central nervous system, leading to changes in mood, perception, and behavior. It has also been shown to have some effects on the cardiovascular system, such as increasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine in lab experiments is its ability to selectively activate serotonin receptors. This allows researchers to study the specific effects of serotonin on various physiological and psychological processes. However, one limitation is that 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine is not a naturally occurring compound, and its effects may not accurately reflect those of endogenous serotonin.

Future Directions

There are many potential future directions for research involving 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Additionally, 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine could be used to study the role of serotonin in various physiological processes, such as appetite regulation and sleep.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine is a synthetic compound that has potential applications in scientific research. It has been studied for its ability to selectively activate serotonin receptors, and its mechanism of action and physiological effects are still being explored. While there are limitations to its use, 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has the potential to contribute to our understanding of the role of serotonin in various physiological and psychological processes.

Scientific Research Applications

1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been used in scientific research for a variety of purposes. It has been studied for its potential as a serotonin receptor agonist, which means that it can activate serotonin receptors in the brain. This property makes it useful for studying the role of serotonin in various physiological and psychological processes.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S2/c1-23-16-6-8-17(9-7-16)24(21,22)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNKBQWOMHLKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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